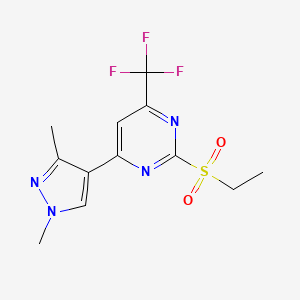

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dimethylpyrazol-4-yl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4O2S/c1-4-22(20,21)11-16-9(5-10(17-11)12(13,14)15)8-6-19(3)18-7(8)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKCWGSVTNCGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyrimidine ring and subsequent functionalization with ethylsulfonyl and trifluoromethyl groups. Common synthetic routes may include:

Condensation reactions: to form the pyrazole ring.

Cyclization reactions: to introduce the pyrimidine ring.

Sulfonylation reactions: to add the ethylsulfonyl group.

Halogenation reactions: to introduce the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of functional groups to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols, amines, or alkanes.

Substitution: Formation of different functionalized derivatives.

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound with a pyrimidine core substituted with a pyrazole moiety and an ethylsulfonyl group. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications. Research indicates that compounds similar to this exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs).

Potential Applications in Medicinal Chemistry

This compound is notable for its potential in medicinal chemistry, particularly in the development of targeted therapies. The compound has promising applications in medicinal chemistry. Studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, suggesting potential therapeutic applications in oncology. These enzymes are crucial for cell cycle regulation, and their inhibition can lead to anti-cancer effects.

Variations and their Influence

Variations in substitution patterns and ring structures can influence biological activity and therapeutic potential.

Examples:

- 4-(1-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine This has a similar pyrazole and pyrimidine core but exhibits moderate CDK inhibition and its methyl substitution alters activity profile.

- 5-amino-[1,2,4]triazolo[4,3-a]pyrimidines Contains triazole instead of pyrazole, and has antiproliferative properties with a different heterocyclic framework.

- Pyrazolo[3,4-d]pyrimidines These possess a distinct ring system, are CDK2 inhibitors, with focus on specific kinase inhibition.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Trifluoromethyl vs. Difluoromethyl :

- The trifluoromethyl group in the target compound enhances metabolic stability compared to the difluoromethyl analog (CAS 1006327-15-6), which may exhibit faster degradation due to reduced electron-withdrawing effects .

Pyrazole vs.

Regiochemistry of Pyrazole Substituents :

- The 1,5-dimethylpyrazole isomer (CAS 1006328-63-7) shows distinct steric and electronic profiles compared to the 1,3-dimethyl variant, possibly altering target selectivity .

Commercial Availability :

- Many analogs, including the target compound, are discontinued (e.g., CymitQuimica listings), necessitating custom synthesis for research .

Biological Activity

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a synthetic compound that features a complex structure with significant potential in medicinal chemistry. Its unique molecular configuration, characterized by a pyrimidine core substituted with a pyrazole moiety and an ethylsulfonyl group, contributes to its biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation and present promising therapeutic applications in oncology.

- Molecular Formula : C12H13F3N4O2S

- Molecular Weight : 334.32 g/mol

- CAS Number : 1005694-21-2

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on CDKs. The inhibition of these enzymes can lead to anti-cancer effects by disrupting the cell cycle and inducing apoptosis in cancer cells. Molecular docking studies suggest that these compounds fit well into the active sites of their targets, facilitating strong interactions through hydrogen bonding and hydrophobic contacts.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| CDK Inhibition | Exhibits significant inhibitory effects on various CDK enzymes, impacting cell cycle regulation. |

| Cytotoxicity | Demonstrated cytotoxic effects against several cancer cell lines including MCF-7 and HCT-116. |

| Antiproliferative Properties | Related compounds have shown potential in inhibiting the proliferation of tumor cells. |

Case Studies and Research Findings

- Inhibition of Cancer Cell Lines : A study evaluated the cytotoxic effects of related compounds on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The findings indicated that these compounds significantly reduced cell viability, suggesting their potential as therapeutic agents in cancer treatment.

- Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to the active sites of CDKs, leading to inhibition. This binding is facilitated by strong hydrogen bonds and hydrophobic interactions.

- Comparative Analysis with Similar Compounds : A comparative study highlighted how structural variations influence biological activity. For instance, a related compound with a methyl substitution exhibited moderate CDK inhibition, while others with different heterocyclic frameworks showed distinct antiproliferative properties.

Summary of Findings

The compound this compound presents a versatile scaffold for drug development due to its potent biological activities, particularly in cancer therapy. Its ability to inhibit CDKs positions it as a promising candidate for further research and development in targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for preparing 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine?

Synthesis typically involves multi-step reactions, starting with the assembly of the pyrimidine core. A common approach includes:

- Step 1 : Condensation of 1,3-dimethylpyrazole-4-carbaldehyde with a trifluoromethyl-containing precursor under basic conditions to form the pyrimidine ring.

- Step 2 : Sulfonation at the 2-position using ethylsulfonyl chloride in the presence of a catalyst (e.g., pyridine or DMAP) .

- Step 3 : Purification via recrystallization from ethanol or column chromatography to isolate the final product .

Key Considerations : Reaction time (e.g., 10–12 hours reflux for sulfonation) and solvent selection (ethanol or DMF) significantly impact yield .

Q. How is the compound characterized spectroscopically?

- NMR : H and C NMR identify substituent positions (e.g., trifluoromethyl at C6, ethylsulfonyl at C2). The pyrazole protons appear as singlets near δ 2.5–3.0 ppm, while the ethylsulfonyl group shows distinct splitting patterns .

- HRMS : Accurate mass determination confirms molecular formula (e.g., CHFNOS) with <2 ppm error .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What solvents are optimal for solubility and stability studies?

The compound is lipophilic due to the trifluoromethyl group. It exhibits moderate solubility in DMSO (20–30 mg/mL) and ethanol (5–10 mg/mL) but poor aqueous solubility. Stability studies in PBS (pH 7.4) show degradation <5% over 24 hours at 25°C. Use co-solvents (e.g., PEG-400) for in vitro assays .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence regioselectivity in substitution reactions?

The electron-withdrawing ethylsulfonyl group directs electrophilic attacks to the 4- and 6-positions of the pyrimidine ring. For example, nucleophilic substitution at C4 (pyrazole attachment) is favored under basic conditions, while C6 (trifluoromethyl) remains inert. Kinetic studies using F NMR reveal steric hindrance from the trifluoromethyl group slows reactivity at C6 .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., kinase inhibition assays) may arise from:

- Purity variations : Validate compound purity via HPLC and elemental analysis .

- Assay conditions : Standardize buffer pH, temperature, and DMSO concentration (<0.1%).

- Metabolic interference : Use liver microsome stability data to adjust incubation times .

Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How do structural modifications impact metabolic stability?

- Trifluoromethyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation (t increases from 2.5 to 6.8 hours in human hepatocytes) .

- Ethylsulfonyl moiety : Improves solubility but may increase renal clearance. Replace with methylsulfonyl to balance lipophilicity and clearance .

Q. What computational methods predict binding modes to biological targets?

- Docking studies : Use AutoDock Vina with homology models of target proteins (e.g., kinases). The pyrazole and sulfonyl groups form hydrogen bonds with active-site residues .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. The trifluoromethyl group stabilizes hydrophobic interactions .

Q. How to optimize reaction yields in large-scale synthesis?

- Catalyst screening : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings (yield increases from 45% to 72%) .

- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., over-sulfonation) and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.